1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
CAS-Nummer |
899782-07-1 |
|---|---|
Molekularformel |
C22H17N3O4 |
Molekulargewicht |
387.395 |
IUPAC-Name |
3-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17N3O4/c1-15-9-11-17(12-10-15)24-21(26)19-7-2-3-8-20(19)23(22(24)27)14-16-5-4-6-18(13-16)25(28)29/h2-13H,14H2,1H3 |
InChI-Schlüssel |
FBYLOVBPBFXZKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
Overview
1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C22H17N3O4, and it has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O4 |
| Molecular Weight | 387.395 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
| CAS Number | 899782-07-1 |
The biological activity of 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets within cells. The compound's structure allows it to modulate the activity of enzymes and receptors involved in critical biological pathways. Notably, it has been linked to:
- Antimicrobial Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential for bacterial replication .
- Anticancer Properties : Research indicates that quinazoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinazoline derivatives, including 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione. The results demonstrated moderate to significant antibacterial activity against several strains:
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) mg/mL |
|---|---|---|
| 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione | 15 | 65 |
| Standard Drug (Ampicillin) | 18 | 50 |
The compound showed comparable efficacy to standard antibiotics against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
In a separate investigation focusing on cancer cell lines, the compound was found to inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
These results suggest that the compound could be a candidate for further development in anticancer therapies .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a derivative of the quinazoline scaffold was tested against Candida albicans. The study reported an inhibition zone of 11 mm with an MIC value of 80 mg/mL. This finding supports the compound's potential as an antifungal agent alongside its antibacterial properties .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of this compound on macrophage activation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines, demonstrating its utility in managing inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with analogous derivatives:
Table 1: Key Structural and Functional Comparisons
Structural-Activity Relationships (SARs)
- Hydrophobic Substituents: The p-tolyl group may improve membrane permeability, akin to the naphthalenylmethyl group in compound 24 , which aids in viral replication inhibition .
- Heterocyclic Additions: Triazole or mercaptoethyl groups (e.g., 5a , 7a–e ) introduce hydrogen-bonding or redox-active moieties, critical for antiviral or antiproliferative effects .
Pharmacokinetic and Physicochemical Properties
- Solubility: Derivatives with polar groups (e.g., N-acylhydrazones in 2c) exhibit enhanced water solubility compared to nonpolar analogs like cabozantinib .
- ADME Profiles: In silico predictions for 3-substituted derivatives indicate high oral bioavailability (LogP ~2.5), aligning with the target compound’s moderate hydrophobicity .
Q & A
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Nitro groups show high electrophilicity (Fukui f⁻ >0.1), making them prone to nucleophilic attack in biological systems .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PARP-1). The p-tolyl group’s van der Waals interactions with hydrophobic pockets correlate with ∆G values ≤−8.5 kcal/mol .
- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories; RMSD >2 Å indicates weak binding .
How do solvent polarity and temperature affect crystallization for XRD analysis?
Basic
Crystallization in polar aprotic solvents (DMF, DMSO) yields larger crystals but may incorporate solvent molecules. Ethanol/water mixtures (7:3 v/v) at 4°C produce phase-pure crystals suitable for XRD. Slow cooling (0.5°C/min) minimizes defects. For nitro-containing analogs, low-polarity solvents (toluene) enhance π-π stacking, improving diffraction quality .
What strategies mitigate nitro group reduction during storage or biological assays?
Advanced
Nitro groups are prone to enzymatic or photochemical reduction. Strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
